The synthesis of 5-Chloro-2-(2,5-dimethylphenoxy)aniline can be accomplished through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common approaches. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
The molecular structure of 5-Chloro-2-(2,5-dimethylphenoxy)aniline consists of a chlorinated phenyl ring connected to a dimethylphenoxy group and an amino group. The structure can be represented as follows:
InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3
NMMSDCGRGSGISH-UHFFFAOYSA-N
5-Chloro-2-(2,5-dimethylphenoxy)aniline is involved in various chemical reactions:
The mechanism of action for 5-Chloro-2-(2,5-dimethylphenoxy)aniline primarily involves its interaction with biological molecules:
Research into its precise mechanisms is ongoing, particularly in proteomics and therapeutic applications.
5-Chloro-2-(2,5-dimethylphenoxy)aniline has diverse applications across several scientific fields:
This compound's unique structural features and reactivity make it valuable in both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2